![molecular formula C28H38N4O2 B2675017 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-62-8](/img/structure/B2675017.png)

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

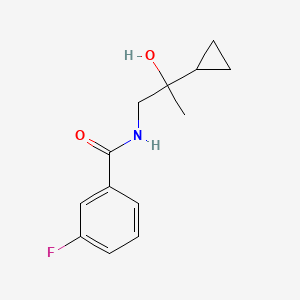

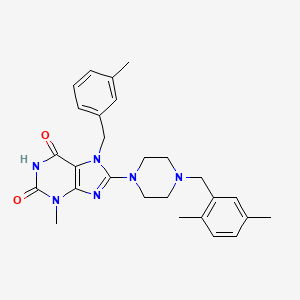

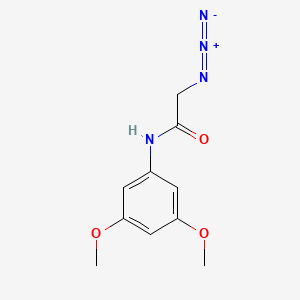

“N-mesityl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide” is a complex organic compound. The “N-mesityl” part refers to a group derived from mesitylene, a derivative of benzene . The “NHC” in “NHC-catalyzed reactions” refers to N-heterocyclic carbene, a type of compound that is often used as a catalyst in organic reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Chemical Reactions Analysis

N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, as part of the series of 2-(arylimino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-ones, has shown potential as an antihypertensive agent. The compound, specifically trequinsin in this series, exhibits hemodynamic profiles indicative of arteriolar dilators and has been identified as a potent inhibitor of both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Synthesis and Functionalization in Chemistry

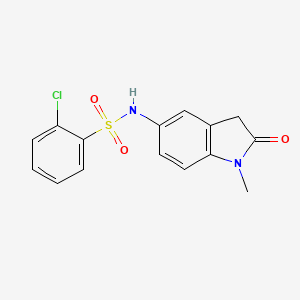

The compound's structure, involving a piperidine and tetrahydropyran framework, has been utilized in selective Palladium-catalyzed C(sp3)–H Mono-Arylation. This process, which employs mesityl carboxylic acid as an additive, leads to the creation of fragment compounds suitable for screening in a few steps from readily-available heterocyclic carboxylic acids. Such chemical functionalization is crucial for drug discovery and synthetic chemistry applications (Piticari et al., 2021).

Anticonvulsant Agent

This compound is also explored in the development of new anticonvulsants. In studies, derivatives of N-substituted 1,2,3,4-tetrahydroisoquinolines, which include structures similar to this compound, have shown high activity against audiogenic seizures in mice. One derivative exhibited potency comparable to that of known anticonvulsants, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

Role in Drug Metabolism

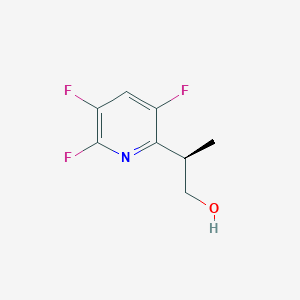

The compound's derivatives play a role in drug metabolism and disposition. For instance, a study on the novel If channel inhibitor YM758, which includes similar structural components, revealed insights into its metabolites in human urine, plasma, and feces. Understanding such metabolic pathways is crucial for drug development, especially for treatments targeting cardiac conditions (Umehara et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O2/c1-19-15-20(2)26(21(3)16-19)30-28(34)27(33)29-18-25(32-13-6-5-7-14-32)23-10-11-24-22(17-23)9-8-12-31(24)4/h10-11,15-17,25H,5-9,12-14,18H2,1-4H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMRCVVIQBENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)